
2-(Aminomethyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)anthracene-9,10-dione typically involves the nitration of anthraquinone followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron powder or tin chloride in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to ensure high yield and purity. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include nitrosoanthraquinone, hydroxyanthraquinone, and various substituted anthraquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in the synthesis of anthraquinone-based drugs.
Industry: The compound is used in the production of sensors and electronic devices due to its semiconducting properties
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. In cancer cells, it targets essential proteins involved in cell proliferation and survival, thereby inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 2-Aminoanthraquinone
- 1-Aminoanthraquinone
- 2-Hydroxyanthraquinone
Comparison: 2-(Aminomethyl)anthracene-9,10-dione is unique due to the presence of the aminomethyl group, which enhances its reactivity compared to other aminoanthraquinones. This structural difference allows for a broader range of chemical modifications and applications .
Eigenschaften
Molekularformel |
C15H11NO2 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-(aminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8,16H2 |
InChI-Schlüssel |
HTBVSSIRTUHJQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
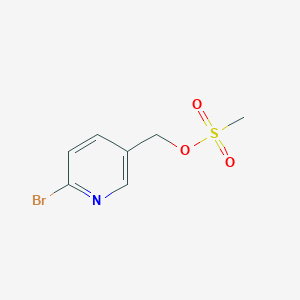
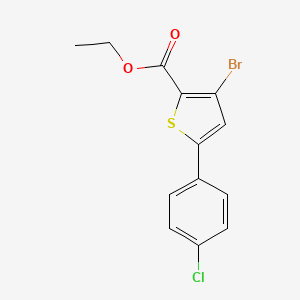

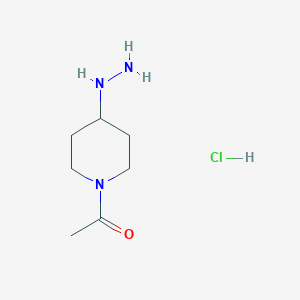
![5-Bromo-2,3-dihydro-5h-benzo[b]oxepin-4-one](/img/structure/B8428028.png)


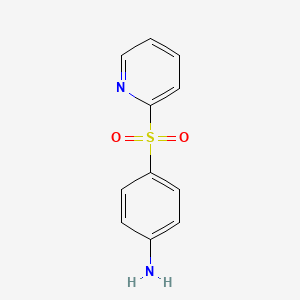
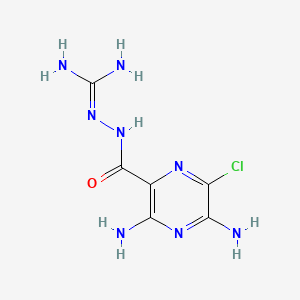
![2-Chloro-4-[3-(1-methyl-piperidin-4-yl)-propoxy]-benzaldehyde](/img/structure/B8428057.png)
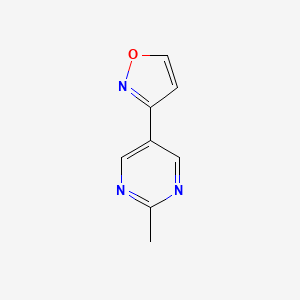

![Methyl 4-[1,3]dioxan-2-yl-2-fluorobenzoate](/img/structure/B8428081.png)
![1-[2-(2-Hydroxymethyl-4-bromophenoxy)ethyl]pyrrolidine](/img/structure/B8428091.png)
